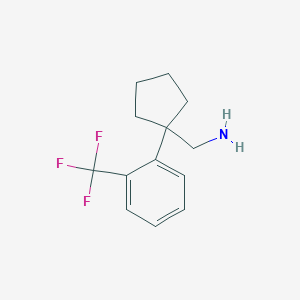
(1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine: is a chemical compound with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol . It is a useful research chemical, often employed in various scientific studies due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine typically involves multi-step reactions. One common method includes the use of sodium hydride in N,N-dimethylformamide under an inert atmosphere at 0°C, followed by the addition of lithium aluminium tetrahydride in tetrahydrofuran . The reaction is carried out under controlled temperatures ranging from 0 to 20°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Halogens, electrophiles, and catalysts like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is used as a building block for synthesizing more complex molecules.
Biology: In biological research, it is employed to study the effects of trifluoromethyl groups on biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and materials that require the incorporation of trifluoromethyl groups .
Mécanisme D'action
The mechanism of action of (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
- (1-(2,4-Difluorophenyl)cyclopentyl)methanamine
- Cyclopropyl (2-fluoro-3-(trifluoromethyl)phenyl)methanamine
Uniqueness: (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H16F3N |
|---|---|
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
[1-[2-(trifluoromethyl)phenyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-2-1-5-10(11)12(9-17)7-3-4-8-12/h1-2,5-6H,3-4,7-9,17H2 |
Clé InChI |
ZUANQTUDDXDMOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11743012.png)

![1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743019.png)
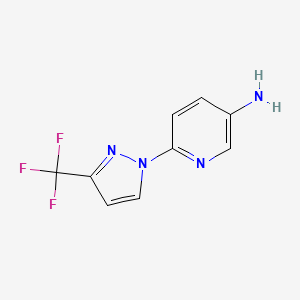

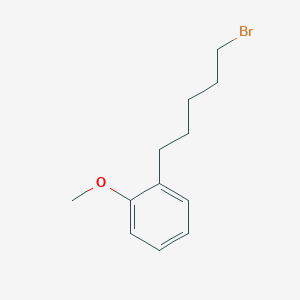
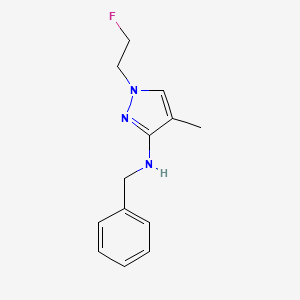
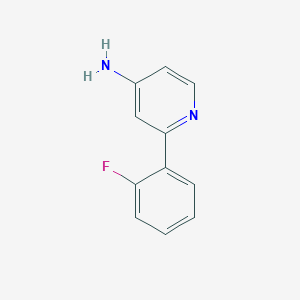
![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743061.png)
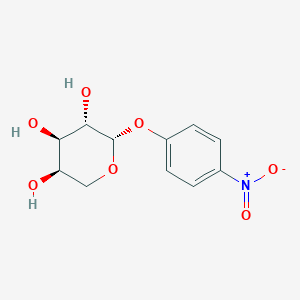
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743073.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
